molecular formula C23H18F4N4O2 B12827158 2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide

2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B12827158
M. Wt: 458.4 g/mol
InChI Key: VNROUTRMDOWCIR-UHFFFAOYSA-N
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Description

2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. Common synthetic routes may include:

    Formation of Benzimidazole Core: This step often involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Functionalization: Introduction of the 3-fluoro-4-methoxyphenyl and 2-(trifluoromethyl)benzyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Fluoro-4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H18F4N4O2

Molecular Weight

458.4 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyanilino)-1-[[2-(trifluoromethyl)phenyl]methyl]benzimidazole-5-carboxamide

InChI

InChI=1S/C23H18F4N4O2/c1-33-20-9-7-15(11-17(20)24)29-22-30-18-10-13(21(28)32)6-8-19(18)31(22)12-14-4-2-3-5-16(14)23(25,26)27/h2-11H,12H2,1H3,(H2,28,32)(H,29,30)

InChI Key

VNROUTRMDOWCIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4C(F)(F)F)C=CC(=C3)C(=O)N)F

Origin of Product

United States

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